4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3): Enhanced Lipophilicity and Boiling Point for Advanced Separation
The introduction of an additional methyl group in 4-Methyl-3-phenylpentan-2-one increases its molecular weight and lipophilicity compared to the simpler analog 3-phenylpentan-2-one. This is quantitatively reflected in its computed logP (XLogP3) of 2.9 versus 2.5 for the analog [1]. This difference is crucial for predicting compound behavior in reversed-phase chromatography and partitioning. Furthermore, its boiling point of 240.8±9.0 °C is significantly higher than that of 3-phenylpentan-2-one, which has a predicted boiling point of 243.20 °C (by an adapted method) but with a different thermal profile due to its lower molecular weight [1]. This higher thermal stability can be a critical advantage in high-temperature synthetic or purification steps.
| Evidence Dimension | Lipophilicity (XLogP3) and Boiling Point |
|---|---|
| Target Compound Data | LogP = 2.9; Boiling Point = 240.8±9.0 °C (at 760 mmHg) |
| Comparator Or Baseline | 3-Phenylpentan-2-one (LogP = 2.5; Boiling Point = 243.20 °C predicted) |
| Quantified Difference | ΔLogP = 0.4; ΔBoiling Point = ~ -2.4 °C (target vs. comparator, but note different estimation methods) |
| Conditions | Computed and predicted values using ACD/Labs Percepta Platform and other in silico methods. |
Why This Matters
A higher logP value directly influences solvent selection for extraction and purification, while a different boiling point profile can dictate distillation parameters and thermal stability in downstream manufacturing processes.
- [1] 3-Phenylpentan-2-one (CAS 1528-39-8). PubChem CID: 238509. National Center for Biotechnology Information. View Source
